![molecular formula C15H20N4O B2935088 (3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine CAS No. 750614-22-3](/img/structure/B2935088.png)
(3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a methoxyphenyl group and a tetrahydrotriazoloazepine group linked by a methylene bridge. The methoxyphenyl group is a common motif in organic chemistry and is known to contribute to the bioactivity of many compounds . The tetrahydrotriazoloazepine group is a less common motif and could potentially contribute unique properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual ring systems, followed by their coupling. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The methoxyphenyl group would likely contribute to the overall polarity of the molecule, while the tetrahydrotriazoloazepine group could potentially introduce conformational flexibility .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The methoxy group in the methoxyphenyl ring could potentially undergo reactions typical of ethers, while the azepine ring could potentially undergo reactions typical of other seven-membered heterocycles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl group could potentially increase the compound’s solubility in polar solvents, while the azepine ring could contribute to its lipophilicity .
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic molecules. Its structure, featuring a triazoloazepine ring fused with a methoxy-phenyl group, makes it a versatile precursor for constructing complex organic compounds. It can be used to synthesize derivatives with potential biological activity or for creating novel materials with unique properties .
Medicinal Chemistry Research
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. The triazoloazepine moiety is present in molecules that exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Researchers might explore its use in drug discovery programs targeting various diseases .
Chemical Biology Probes
Chemical biologists could use this compound as a molecular probe to study biological systems. By attaching fluorescent tags or other reporter groups to the compound, scientists can track its interaction with biological targets, helping to elucidate cellular processes or disease mechanisms .
Material Science Applications
The unique chemical structure of this compound suggests potential applications in material science. For instance, it could be used in the development of organic semiconductors or as a building block for creating conductive polymers, contributing to advancements in electronics and nanotechnology .
Analytical Chemistry Standards
Due to its distinct chemical signature, this compound can serve as a standard in analytical chemistry. It could be used to calibrate instruments or as a reference material in mass spectrometry, helping to ensure the accuracy and reliability of analytical measurements .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound could be synthesized and evaluated as potential agrochemicals. Its structural features might impart herbicidal or insecticidal properties, which could lead to the development of new products for crop protection .
properties
IUPAC Name |
3-methoxy-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-20-13-7-5-6-12(10-13)16-11-15-18-17-14-8-3-2-4-9-19(14)15/h5-7,10,16H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGAOOFLLRQUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=NN=C3N2CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2935007.png)
![N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935008.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)pentanedinitrile](/img/structure/B2935009.png)
![[2-(2,5-Difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2935010.png)
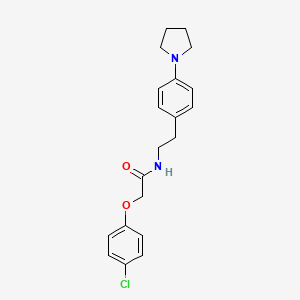
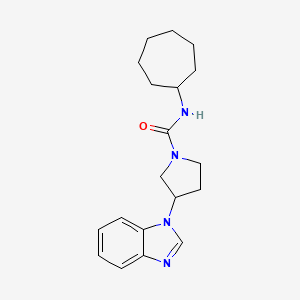
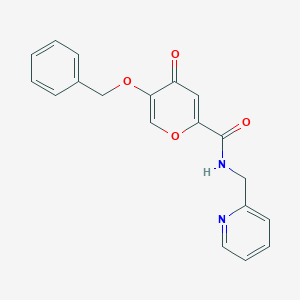

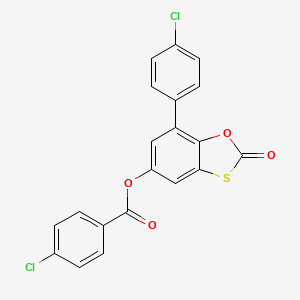
![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)
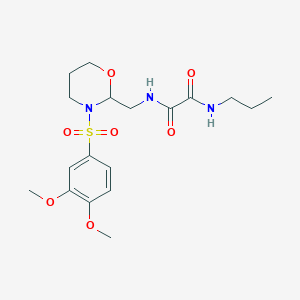
![N-[4-(benzylsulfanyl)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl]-2-chloroacetamide](/img/structure/B2935025.png)
![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2935026.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2935028.png)